

An In-depth Technical Guide to the Spectroscopic Data of 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylamino)propanamide

Cat. No.: B1358377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for **3-(methylamino)propanamide**. Due to the limited availability of comprehensive experimental data for this specific compound in public databases, this document presents data from closely related analogs and theoretical values to offer a robust analytical profile. This guide includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a visual workflow for spectroscopic analysis.

Introduction

3-(Methylamino)propanamide is a small organic molecule containing both a secondary amine and a primary amide functional group. Its structural simplicity belies a rich chemical character that can be elucidated through various spectroscopic techniques. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and for tracking its involvement in chemical reactions, which is of significant interest in the fields of medicinal chemistry and drug development.

This whitepaper aims to serve as a foundational resource for researchers working with **3-(methylamino)propanamide** and similar structures. While complete, verified experimental spectra for **3-(methylamino)propanamide** are not readily available in the public domain, this

guide compiles and analyzes data from the most relevant structural analogs to predict its spectroscopic characteristics.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **3-(methylamino)propanamide**. The data for NMR is based on the closely related compound, **N-methyl-3-(methylamino)propanamide**, and has been adapted to reflect the structure of **3-(methylamino)propanamide**. It is important to note that the presence of a primary amide in the target compound, as opposed to the secondary amide in the analog, will influence the chemical shifts, particularly of the amide protons and the adjacent carbonyl carbon.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for **3-(methylamino)propanamide**.

Table 1: Predicted ¹H NMR Data for **3-(Methylamino)propanamide**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
-CH ₂ -C(=O)	2.4 - 2.6	Triplet	2H
-CH ₂ -N-	2.8 - 3.0	Triplet	2H
-NH-CH ₃	2.4 - 2.5	Singlet	3H
-C(=O)NH ₂	5.5 - 7.5	Broad Singlet	2H
-NH-CH ₃	1.5 - 2.5	Broad Singlet	1H

Table 2: Predicted ¹³C NMR Data for **3-(Methylamino)propanamide**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH ₂ -C(=O)	35 - 40
-CH ₂ -N-	45 - 50
-NH-CH ₃	35 - 40
-C(=O)NH ₂	175 - 180

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **3-(methylamino)propanamide** are listed below, with reference to the typical absorptions of primary amides and secondary amines.

Table 3: Predicted IR Absorption Bands for **3-(Methylamino)propanamide**

Functional Group	Vibration	Predicted Wavenumber (cm^{-1})	Intensity
N-H (Amide)	Stretch	3350 - 3180 (two bands)	Strong
N-H (Amine)	Stretch	3350 - 3310	Medium-Weak
C-H	Stretch	2950 - 2850	Medium
C=O (Amide I)	Stretch	1690 - 1650	Strong
N-H (Amide II)	Bend	1640 - 1590	Strong
C-N	Stretch	1400 - 1000	Medium

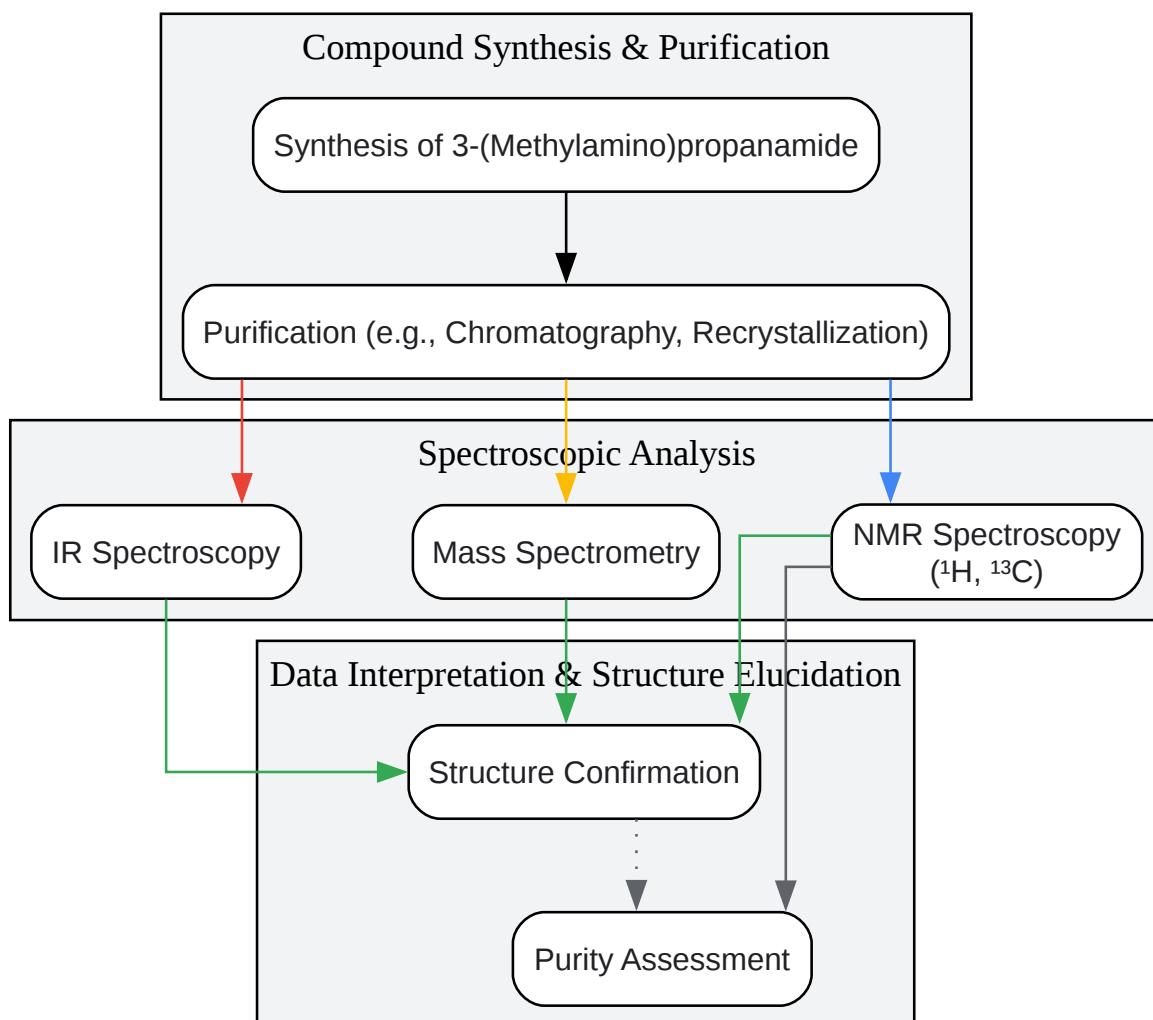
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **3-(Methylamino)propanamide**

Ion	Predicted m/z	Notes
[M]+•	102.08	Molecular Ion
[M+H]+	103.09	Protonated Molecular Ion
[M+Na]+	125.07	Sodium Adduct

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.


A sample of **3-(methylamino)propanamide** (5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts (0 ppm). ^1H and ^{13}C NMR spectra would be acquired on a 300 or 500 MHz NMR spectrometer.

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample can be placed between two KBr plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk. The spectrum is typically recorded from 4000 to 400 cm^{-1} .

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-(methylamino)propanamide**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 3-(Methylamino)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358377#spectroscopic-data-nmr-ir-mass-spec-for-3-methylamino-propanamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com